N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
CAS No.: 2192746-07-7
Cat. No.: VC6394012
Molecular Formula: C18H21ClN4O
Molecular Weight: 344.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2192746-07-7 |
|---|---|
| Molecular Formula | C18H21ClN4O |
| Molecular Weight | 344.84 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H21ClN4O/c1-13-4-9-17(22-21-13)23-10-2-3-15(12-23)18(24)20-11-14-5-7-16(19)8-6-14/h4-9,15H,2-3,10-12H2,1H3,(H,20,24) |
| Standard InChI Key | XVIBNEBGVCDDIJ-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)Cl |
Introduction
N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry. This article provides a detailed overview of its structure, properties, synthesis, and potential uses based on available research.
Molecular Information
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Molecular Formula: C17H21ClN4
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IUPAC Name: N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-6-methylpyridazin-3-amine
Structural Features
The compound consists of:
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A piperidine ring substituted at the 3rd position with a carboxamide group.
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A 6-methylpyridazine moiety attached via an amine linkage.
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A benzyl group containing a chlorine atom at the para position.
Computed Descriptors
Synthesis
The synthesis of N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves:
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The preparation of the piperidine intermediate.
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Functionalization with a chlorobenzyl group.
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Coupling with a pyridazine derivative under controlled conditions.
Detailed reaction conditions and yields are not explicitly available from current sources.
Characterization Techniques
Characterization typically involves:
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NMR Spectroscopy: Used to confirm the structural integrity of the piperidine and pyridazine rings.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared (IR) Spectroscopy: Identifies functional groups such as amides and aromatic systems.
Medicinal Chemistry Applications
The compound's structure suggests potential activity as:
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A ligand for central nervous system (CNS) targets due to its piperidine core.
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An inhibitor or modulator of specific enzymes or receptors, given its aromatic substituents.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C17H21ClN4 |
| Molecular Weight | 316.8 g/mol |
| Functional Groups | Amide, Chlorobenzyl, Pyridazine |
| Potential Applications | CNS drug development, Enzyme inhibition |
| Key Analytical Techniques | NMR, MS, IR |
Current Knowledge Gaps
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Lack of detailed pharmacological data for this specific compound.
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No comprehensive toxicity or bioavailability studies available.
Future Directions
Research should focus on:
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High-throughput screening for biological activity.
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Optimization of synthetic routes for improved yields.
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Evaluation of pharmacokinetics and pharmacodynamics.
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